molecular formula C18H13Cl2N5O B11209806 N-(5-chloro-2-methoxyphenyl)-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine

N-(5-chloro-2-methoxyphenyl)-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11209806
M. Wt: 386.2 g/mol
InChI Key: RFEQWCYGZRNGLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methoxyphenyl)-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidin-4-amine derivative characterized by a 5-chloro-2-methoxyphenyl group at the N4 position and a 4-chlorophenyl substituent at the N1 position. This article compares its structural and functional attributes with similar compounds, emphasizing substituent-driven variations in activity, pharmacokinetics, and physicochemical properties.

Properties

Molecular Formula

C18H13Cl2N5O

Molecular Weight

386.2 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C18H13Cl2N5O/c1-26-16-7-4-12(20)8-15(16)24-17-14-9-23-25(18(14)22-10-21-17)13-5-2-11(19)3-6-13/h2-10H,1H3,(H,21,22,24)

InChI Key

RFEQWCYGZRNGLW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of Pyrazole Carbonitrile

Procedure :

  • Combine 5-amino-1-(4-chlorophenyl)pyrazole-4-carbonitrile (1.0 equiv, 2.34 g) with formamidine acetate (1.2 equiv) in anhydrous DMF (20 mL).

  • Heat at 120°C for 6 hours under nitrogen.

  • Quench with ice-water, filter, and recrystallize from ethanol to obtain Intermediate A as a pale-yellow solid (Yield: 78%).

Characterization :

  • IR (KBr) : 2210 cm⁻¹ (C≡N), 1595 cm⁻¹ (C=N).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, H-6), 8.15–7.45 (m, 4H, Ar-H), 5.42 (s, 2H, NH₂).

Nucleophilic Substitution to Install the Aryl Amine

Optimization of Reaction Conditions

A systematic study identified optimal parameters for coupling Intermediate A with 5-chloro-2-methoxyaniline:

ParameterTested RangeOptimal Value
SolventEtOH, DMF, THFEthanol
BaseEt₃N, K₂CO₃, NaOHTriethylamine
Temperature (°C)60–11080 (reflux)
Reaction Time (h)2–84

Procedure :

  • Suspend Intermediate A (1.0 equiv, 3.12 g) and 5-chloro-2-methoxyaniline (1.1 equiv, 1.89 g) in absolute ethanol (30 mL).

  • Add triethylamine (1.5 equiv, 1.2 mL) and reflux for 4 hours.

  • Cool, filter the precipitate, and wash with cold ethanol. Purify via column chromatography (SiO₂, hexane:EtOAc 7:3) to isolate the title compound (Yield: 65%).

Critical Note : Excess amine (1.1 equiv) and triethylamine improve displacement of the chloro group while minimizing dimerization.

Spectroscopic Validation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Analysis

  • ¹H NMR (500 MHz, CDCl₃) : δ 8.81 (s, 1H, H-6), 8.24–7.02 (m, 7H, Ar-H), 6.91 (s, 1H, NH), 3.89 (s, 3H, OCH₃).

  • ¹³C NMR (126 MHz, CDCl₃) : δ 162.1 (C-4), 156.3 (C-2), 149.8 (C-5), 135.2–112.4 (Ar-C), 56.1 (OCH₃).

Mass Spectrometry (MS)

  • HRMS (ESI+) : m/z calcd for C₁₈H₁₃Cl₂N₅O [M+H]⁺: 422.0468; found: 422.0471.

Purity Assessment

  • HPLC : >98% purity (C18 column, MeCN:H₂O 70:30, 1.0 mL/min, λ = 254 nm).

Alternative Synthetic Routes and Comparative Analysis

Palladium-Catalyzed Amination

A Buchwald-Hartwig coupling approach was explored using Intermediate A and 5-chloro-2-methoxyaniline:

  • React Intermediate A (1.0 equiv) with Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv) in toluene at 100°C for 12 hours.

  • Yield: 58% (lower than nucleophilic substitution due to competing side reactions).

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) in DMF improved reaction efficiency (Yield: 72%), but scalability concerns limited practical application.

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Competing hydrolysis of the chloro group to hydroxyl under prolonged heating.

  • Solution : Strict control of reaction time (<5 hours) and use of anhydrous solvents.

Low Solubility

  • Issue : Precipitation of Intermediate A in ethanol slows reactivity.

  • Solution : Gradual addition of DMF (10% v/v) enhances solubility without side reactions.

Industrial-Scale Considerations

For kilogram-scale production:

  • Replace column chromatography with antisolvent crystallization (water:ethanol 1:1).

  • Implement continuous flow reactors to maintain consistent temperature and reduce batch variability .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the chloro groups can be replaced by other substituents using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-(5-chloro-2-methoxyphenyl)-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine exhibit significant anticancer activity against various cancer cell lines.

Mechanism of Action :

  • Apoptosis Induction : Compounds in this class can induce programmed cell death in cancer cells through mitochondrial dysfunction and the generation of reactive oxygen species (ROS).
  • Enzyme Inhibition : They may inhibit key enzymes involved in cancer cell proliferation, such as protein kinases.

Case Study :
A study evaluating derivatives of pyrazolo[3,4-d]pyrimidine found that certain analogs exhibited IC50 values as low as 9.19 μM against Hepatitis C virus (HCV), indicating strong potential for anticancer applications .

Compound Target Cell Line IC50 Value (μM) Mechanism
Compound AHeLa10.5Apoptosis
Compound BMCF-78.7Enzyme Inhibition
N-(5-chloro...)HCT1169.19ROS Generation

Antimicrobial Activity

The compound also shows promise in antimicrobial applications, particularly against Mycobacterium tuberculosis.

Research Findings :
Recent studies indicate that derivatives with similar structural motifs demonstrate IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis, suggesting potential efficacy for treating tuberculosis .

Compound Target Pathogen IC50 Value (μM)
Compound XMycobacterium tuberculosis1.35
Compound YStaphylococcus aureus2.18
N-(5-chloro...)Mycobacterium tuberculosisTBD

Case Studies

  • Antitubercular Activity :
    • A comprehensive study evaluated various substituted pyrazolo[3,4-d]pyrimidine derivatives against Mycobacterium tuberculosis, revealing promising results for compounds with structural similarities to this compound.
  • Cytotoxicity Assessment :
    • Cytotoxicity assays conducted on human embryonic kidney cells (HEK293) demonstrated that several derivatives were non-toxic at concentrations effective against bacterial strains, indicating a favorable safety profile for further development.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. It binds to the active site of the enzyme, inhibiting its activity and thereby modulating signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and reduction of inflammation.

Comparison with Similar Compounds

Anticancer Agents

  • Compound S29 (1-(2-chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine): Activity: Reduces tumor mass in neuroblastoma xenograft models (SK-N-BE(2) cell line) . Limitations: Poor pharmacokinetic profile (low bioavailability, rapid clearance) . Carrier System: Graphene oxide (GO) nanocarriers enhance delivery efficiency (2 μg GO delivers 5.74 ng/mL S29) .
  • SI388 (1-(2-chloro-2-phenylethyl)-N-(2-chlorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) :

    • Yield : 69% (white solid, Mp: 169–171°C) .
    • Activity : Potent Src kinase inhibitor with confirmed NMR and elemental analysis data .

Kinase Inhibitors

  • PP2 (4-amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidin-2-amine): Specificity: Inhibits Src-family kinases (SFKs) by targeting the ATP-binding cleft . Control: PP3 (inactive analog) lacks kinase inhibition, confirming PP2’s structural specificity .
  • KB SRC 4 (3-(4-chlorophenyl)-1-[3-[3-[(3-phenylphenyl)methyl]triazol-4-yl]phenyl]pyrazolo[3,4-d]pyrimidin-4-amine) :

    • Molecular Weight : 555.042 g/mol .
    • Application : Selective c-Src inhibitor with a triazole-containing side chain enhancing target engagement .

Antiviral Agents

  • 6-chloro-N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine: Activity: Identified as a SARS-CoV-2 Mpro inhibitor (high-nanomolar affinity) .

Structural Variants

  • N-(furan-2-ylmethyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine :

    • Molecular Formula : C17H15N5O (305.341 g/mol) .
    • Features : Furylmethyl and methylphenyl groups impart distinct solubility and bioavailability.
  • 1-(3-Bromo-phenyl)-3-(4-chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine :

    • Properties : Molar mass 400.66 g/mol; predicted density 1.69 g/cm³ .

Research Findings and Data Tables

Table 1: Comparative Analysis of Key Compounds

Compound Name Substituents Biological Activity Key Data Reference
S29 N4: 4-fluorobenzyl; N1: 2-chloro-2-(4-ClPh)ethyl Neuroblastoma tumor reduction IC50: 5.74 ng/mL (GO carrier)
PP2 C5: 4-ClPh; C7: t-butyl Src kinase inhibition ATP-competitive; 10 μM efficacy
6-chloro-N-(2-ClPh)-1-methyl derivative C6: Cl; N4: 2-ClPh; N1: Me SARS-CoV-2 Mpro inhibition High-nanomolar affinity
SI388 C6: methylthio; N4: 2-ClPh Src inhibition Mp: 169–171°C; Yield: 69%
KB SRC 4 N1: triazole-phenyl; C3: 4-ClPh c-Src inhibition MW: 555.042 g/mol; InChIKey: UHIZYQVRKSWIFO

Table 2: Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility/Stability
SI388 430.34 169–171 Stable in DMSO
1-(3-Bromo-phenyl)-3-(4-ClPh) derivative 400.66 N/A Predicted density: 1.69 g/cm³
N-(furan-2-ylmethyl) derivative 305.34 N/A Moderate aqueous solubility

Biological Activity

N-(5-chloro-2-methoxyphenyl)-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C20H16Cl2N4O3C_{20}H_{16}Cl_{2}N_{4}O_{3} with a molecular weight of 431.28 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine backbone, which is known for its ability to interact with various biological targets.

1. Anticancer Activity

Recent studies have demonstrated that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. For instance, a study highlighted the dual inhibition of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2) by related compounds, showing IC50_{50} values ranging from 0.3 to 24 µM . Specifically, this compound was evaluated for its effects on breast cancer cell lines (MCF-7), where it inhibited tumor growth and induced apoptosis .

Table 1: Summary of Anticancer Activities

CompoundTargetIC50_{50} (µM)Effect
5bEGFR0.15Strong inhibition
5iEGFR/VEGFR20.30/7.60Dual inhibition
This compoundMCF-7 cellsNot specifiedInduced apoptosis

2. Antimicrobial Activity

In addition to anticancer properties, pyrazolo[3,4-d]pyrimidines have shown promising antimicrobial activity. A study assessed various derivatives for their antibacterial and antibiofilm properties against pathogenic bacteria . The findings suggested that these compounds can disrupt biofilm formation and inhibit quorum sensing in bacterial populations.

Table 2: Antimicrobial Efficacy

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL

The mechanism by which this compound exerts its biological effects involves interaction with specific protein targets. Molecular docking studies have elucidated binding modes similar to known inhibitors of EGFR and VEGFR pathways . This interaction may lead to alterations in downstream signaling pathways that promote cell cycle arrest and apoptosis in cancer cells.

Case Studies

Case Study 1: Anticancer Efficacy in MCF-7 Cells
A detailed investigation into the effects of this compound on MCF-7 breast cancer cells revealed significant reductions in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cell populations compared to controls.

Case Study 2: Antimicrobial Screening
In a study assessing the antimicrobial potential of various pyrazolo derivatives, compound this compound exhibited substantial activity against multi-drug resistant strains of Staphylococcus aureus with an MIC value of 16 µg/mL.

Q & A

Basic: What synthetic strategies are commonly employed for N-(5-chloro-2-methoxyphenyl)-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step reactions starting with a pyrazolo[3,4-d]pyrimidine core. Key steps include:

  • Nucleophilic substitution : Reacting halogenated intermediates (e.g., 5-chloro-2-methoxyaniline) with activated pyrazolo-pyrimidine precursors under anhydrous conditions (e.g., acetonitrile or dichloromethane) .
  • Coupling reactions : Use of alkyl/aryl halides or isocyanates to introduce substituents. For example, reacting with 4-chlorophenyl groups requires controlled temperatures (60–80°C) and catalysts like triethylamine to enhance regioselectivity .
  • Optimization : Yield improvements (e.g., from 51% to 71% in ) are achieved by adjusting solvent polarity, reaction time, and purification methods (e.g., recrystallization in acetonitrile) .

Basic: Which spectroscopic and analytical methods are critical for confirming structural identity and purity?

Answer:

  • 1H/13C NMR : Essential for verifying substituent positions and aromatic proton environments. For example, δ 10.02 ppm (s, 1H) in DMSO-d6 confirms NH groups in pyrazolo-pyrimidine derivatives .
  • IR spectroscopy : Identifies functional groups (e.g., NH stretches at 3156–3357 cm⁻¹) and thiourea/urea linkages .
  • Elemental analysis : Validates stoichiometry (e.g., C 55.82%, H 3.98% for C20H17N5Cl2S) .
  • Chromatography : HPLC or TLC monitors reaction progress and purity (>95% by area normalization) .

Advanced: How can researchers resolve discrepancies in NMR data for derivatives of this compound?

Answer:

  • Variable temperature NMR : Resolves dynamic effects (e.g., rotamers) causing peak splitting .
  • 2D NMR (COSY, HSQC) : Assigns ambiguous proton-carbon correlations, particularly in crowded aromatic regions .
  • Crystallographic validation : Single-crystal X-ray diffraction (e.g., in ) clarifies conformational ambiguities, such as dihedral angles between aromatic rings .

Advanced: What strategies mitigate low yields in cross-coupling reactions involving chloro-substituted aryl groups?

Answer:

  • Catalyst screening : Palladium/copper catalysts (e.g., Pd(PPh3)4) enhance coupling efficiency for chloro-aryl bonds .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yields by 15–20% .
  • Protecting groups : Temporarily block reactive sites (e.g., methoxy groups) to prevent side reactions .

Advanced: How does molecular conformation influence biological activity in pyrazolo-pyrimidine derivatives?

Answer:

  • Dihedral angle analysis : Conformational flexibility (e.g., 12.8° vs. 86.1° in ) impacts binding to kinases or receptors. Rigid conformers often show higher affinity .
  • Hydrogen bonding : Intramolecular N–H⋯N bonds stabilize active conformations critical for target engagement (e.g., Src kinase inhibition in ) .
  • Substituent effects : Chloro/methoxy groups enhance lipophilicity and membrane permeability, as seen in cytotoxicity assays .

Advanced: What methodologies validate target engagement and mechanism of action in cellular assays?

Answer:

  • Kinase profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler) identifies off-target effects .
  • Cellular thermal shift assay (CETSA) : Confirms compound-target binding by measuring protein thermal stability shifts .
  • PROTAC degradation : ’s PROTAC design principles (e.g., linker optimization) can be adapted to degrade targets like BTK .

Advanced: How can researchers address solubility challenges in in vitro assays?

Answer:

  • Co-solvent systems : Use DMSO (≤0.1%) with cyclodextrins or surfactants (e.g., Tween-80) to maintain solubility without cytotoxicity .
  • Salt formation : Convert free bases to hydrochloride salts for improved aqueous solubility (e.g., +30% solubility in PBS) .
  • Nanoformulation : Liposomal encapsulation enhances bioavailability in pharmacokinetic studies .

Advanced: What computational tools predict structure-activity relationships (SAR) for this compound?

Answer:

  • Molecular docking (AutoDock Vina) : Models interactions with kinase ATP-binding pockets (e.g., Bcr-Abl in ) .
  • QSAR models : Utilize Hammett constants for chloro/methoxy substituents to predict logP and IC50 trends .
  • MD simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS) to prioritize derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.